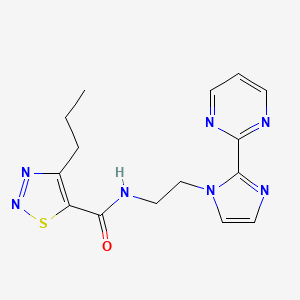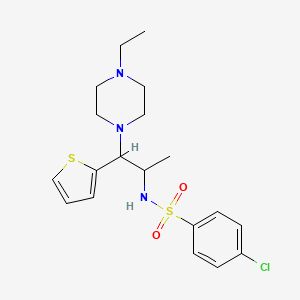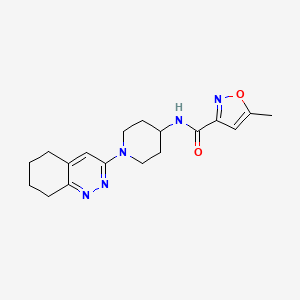
4-propyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality 4-propyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Thiosemicarbazones and their derivatives exhibit significant cytotoxic activity, making them relevant for cancer treatment. These compounds interfere with cell growth and division, particularly in cancer cells. Among various metal complexes, platinum and palladium complexes derived from thiosemicarbazones have shown promising cytotoxic effects against cancer cells .
Structural Studies of Metal Complexes
Thiosemicarbazones contribute to structural studies of metal complexes. Their coordination modes and bonding patterns provide insights into the stability and reactivity of these complexes.
Wirkmechanismus
Target of Action
The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Mode of Action
The compound interacts with TRPV1, which seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . The activation of TRPV1 by the compound can lead to a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The activation of TRPV1 is involved in the mediation of inflammatory pain and hyperalgesia . It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can also act as an ionotropic endocannabinoid receptor with central neuromodulatory effects .
Result of Action
The activation of TRPV1 by the compound triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .
Action Environment
Factors such as pH levels can potentiate channel activation by noxious heat and vanilloids
Eigenschaften
IUPAC Name |
4-propyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-2-4-11-12(24-21-20-11)15(23)19-8-10-22-9-7-18-14(22)13-16-5-3-6-17-13/h3,5-7,9H,2,4,8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUNYMBRWQOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)
![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)

![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)